molecular formula C13H15N3O3 B5103067 N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine

N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine

Cat. No.: B5103067
M. Wt: 261.28 g/mol
InChI Key: HPVRUAPKLKLYLB-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. The presence of the nitrofuran moiety in the structure is crucial for its biological activity.

Properties

IUPAC Name

N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-15(9-7-11-4-2-3-8-14-11)10-12-5-6-13(19-12)16(17)18/h2-6,8H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVRUAPKLKLYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine typically involves the nitration of furan derivatives followed by subsequent functional group modifications. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then reacted with appropriate amines and other reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration reactions using nitric acid and acetic anhydride in the presence of sulfuric acid. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its antibacterial and antifungal properties.

    Medicine: Investigated for potential use in treating bacterial infections and other diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates can inhibit essential bacterial enzymes, leading to the disruption of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine is unique due to its specific structure, which combines the nitrofuran moiety with a pyridine ring. This combination enhances its biological activity and broadens its spectrum of applications compared to other nitrofuran derivatives .

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